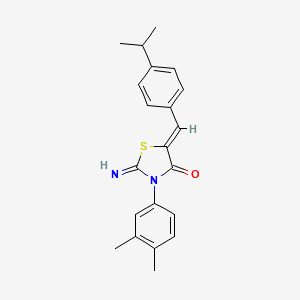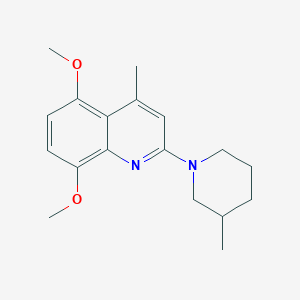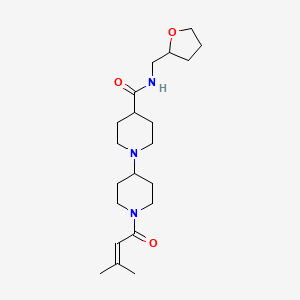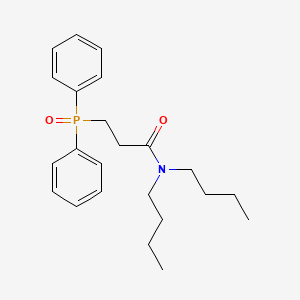
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one, also known as DMIT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
作用机制
The exact mechanism of action of 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer growth. For example, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various signaling pathways involved in cancer growth, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one reduces the growth of tumors in animal models and also reduces the severity of inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. This makes it a safer compound to work with in the lab. However, one of the limitations of using 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one is its solubility in water, which can make it difficult to administer in in vivo studies. Another limitation is its relatively low potency compared to other anti-inflammatory and anti-cancer agents, which may require higher doses to achieve the desired effects.
未来方向
There are several future directions for research on 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its anti-inflammatory and anti-cancer activities and its potential as a therapeutic agent for these diseases. Another direction is to explore its potential as an anti-microbial agent in agriculture. Additionally, there is potential for using 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one as a starting material for the synthesis of new thiazolidinone derivatives with potential applications in material science. Finally, there is a need for further research on the mechanism of action of 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one to better understand its pharmacological effects.
合成方法
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one can be synthesized through the reaction of 3,4-dimethylbenzaldehyde with 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of the product is typically around 70%.
科学研究应用
3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has shown promising results as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In agriculture, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been studied for its potential as an anti-microbial agent to control plant diseases. In material science, 3-(3,4-dimethylphenyl)-2-imino-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one has been used as a starting material for the synthesis of various thiazolidinone derivatives with potential applications in organic electronics and optoelectronics.
属性
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-13(2)17-8-6-16(7-9-17)12-19-20(24)23(21(22)25-19)18-10-5-14(3)15(4)11-18/h5-13,22H,1-4H3/b19-12-,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSWOXKUONICPU-HKRQWEHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3,4-dimethylphenyl)-2-imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)

![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)

![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)